1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline
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Overview
Description
1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline is a complex organic compound with a unique structure that combines elements of indene and quinoline
Preparation Methods
The synthesis of 1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline typically involves a multi-step process. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .
Chemical Reactions Analysis
1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions vary based on the specific reaction conditions but often include derivatives with modified functional groups .
Scientific Research Applications
1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline can be compared to other similar compounds, such as:
1,3,3-Trimethyl-2-methyleneindoline: This compound is used in similar applications but has a different structure and reactivity.
1,3,3-Trimethyl-1-phenylindane: Another related compound with distinct properties and uses.
1,3,3-Trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]: Known for its photochromic properties and applications in molecular electronics .
Properties
CAS No. |
179894-51-0 |
---|---|
Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
1,3,3-trimethyl-4,11-dihydroindeno[2,1-f]quinoline |
InChI |
InChI=1S/C19H19N/c1-12-11-19(2,3)20-17-9-8-15-14-7-5-4-6-13(14)10-16(15)18(12)17/h4-9,11,20H,10H2,1-3H3 |
InChI Key |
XIEOFCDTJAVROO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C3=C(C=C2)C4=CC=CC=C4C3)(C)C |
Origin of Product |
United States |
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